BenchChemオンラインストアへようこそ!

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid

AKR1C3 inhibitor design Scaffold hopping Kinase selectivity

5-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid (CAS 170287-76-0) is a synthetic aryl sulfonamide belonging to the N-sulfonyl dihydroquinoline benzoic acid class. The compound features a 1,2,3,4-tetrahydroquinoline core connected via a sulfonyl linker to a 2-methoxybenzoic acid moiety bearing a carboxylic acid at the 5-position relative to the sulfonyl attachment.

Molecular Formula C17H17NO5S
Molecular Weight 347.39
CAS No. 170287-76-0
Cat. No. B2526645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid
CAS170287-76-0
Molecular FormulaC17H17NO5S
Molecular Weight347.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C17H17NO5S/c1-23-16-9-8-13(11-14(16)17(19)20)24(21,22)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,20)
InChIKeyPHUBZSORENWZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid (CAS 170287-76-0): Structural and Physicochemical Baseline for Procurement Decisions


5-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid (CAS 170287-76-0) is a synthetic aryl sulfonamide belonging to the N-sulfonyl dihydroquinoline benzoic acid class. The compound features a 1,2,3,4-tetrahydroquinoline core connected via a sulfonyl linker to a 2-methoxybenzoic acid moiety bearing a carboxylic acid at the 5-position relative to the sulfonyl attachment . Its molecular formula is C₁₇H₁₇NO₅S (MW 347.39 g/mol). Predicted physicochemical properties include a calculated logP of approximately 2.27 and a topological polar surface area (tPSA) of 95 Ų, which place it within acceptable drug-like chemical space [1]. This compound is structurally related to, but critically distinct from, the extensively characterized 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid series that has demonstrated high-potency AKR1C3 inhibition [2].

Why 5-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid Cannot Be Replaced by Generic Analogs: A Structural Segue to Quantitative Evidence


Within the N-sulfonyl tetrahydro(iso)quinoline benzoic acid series, even single-atom changes profoundly alter target binding and selectivity. The shift from a dihydroisoquinoline to a dihydroquinoline core (nitrogen position in the bicyclic system), the repositioning of the methoxy group on the benzoic acid ring, and the relocation of the carboxylic acid from the 3-position to the 5-position each modulate key molecular recognition features—including hydrogen-bonding geometry in the oxyanion hole of AKR1C3 and hydrophobic packing in the SP1 pocket—as demonstrated by crystallographic and SAR studies on the dihydroisoquinoline scaffold [1]. Consequently, structurally similar compounds with identical molecular formulae (e.g., C₁₇H₁₇NO₅S isomers) can exhibit entirely divergent biological profiles and should not be considered interchangeable for target-based screening or medicinal chemistry campaigns .

Quantitative Evidence Guide: 5-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid vs. Closest Analogs


Core Scaffold Differentiation: Dihydroquinoline vs. Dihydroisoquinoline Impact on Target Class Engagement

The target compound contains a 1,2,3,4-tetrahydroquinoline core, whereas the most potent, published AKR1C3 inhibitor scaffold (AKR1C3-IN-1) utilizes a 1,2,3,4-tetrahydroisoquinoline core. In the dihydroisoquinoline series, the prototypical compound 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid achieves an IC₅₀ of 13 nM against recombinant human AKR1C3 [1]. A dihydroquinoline-containing analog—3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid without the 2-methoxy substituent—was reported in the ZINC and BindingDB databases but lacks published AKR1C3 inhibitory data, suggesting a significant potency differential between the two core scaffolds [2]. The dihydroquinoline core has alternatively been exploited for microtubule-destabilizing activity, with N-cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide demonstrating antiproliferative IC₅₀ values in the low micromolar range against human cancer cell lines [3]. This divergence in biological target preference underscores the importance of scaffold selection for specific assay endpoints.

AKR1C3 inhibitor design Scaffold hopping Kinase selectivity

Carboxylic Acid Positional Isomerism: 5-COOH vs. 3-COOH on Benzoic Acid Ring and Implications for AKR1C3 Oxyanion Hole Binding

Crystallographic evidence from the dihydroisoquinoline series demonstrates that the meta-carboxylic acid (3-COOH) position relative to the sulfonyl linker is essential for high-affinity AKR1C3 binding, engaging the oxyanion hole and penetrating the SP1 pocket [1]. The target compound carries the carboxylic acid at the 5-position on the benzoic acid ring (para to the sulfonyl linker in this substitution pattern), which would alter the hydrogen-bonding geometry with the catalytic Tyr55 and His117 residues and shift the depth of SP1 pocket penetration. In the dihydroisoquinoline series, the 3-COOH substituted scaffold achieves >1500-fold selectivity for AKR1C3 over AKR1C2 [1], whereas para-carboxylic acid analogs in the dihydroquinoline microtubule series showed inferior antiproliferative activity relative to amide derivatives [2]. The 5-COOH orientation of the target compound may therefore confer a distinct binding pose and selectivity fingerprint compared to the highly optimized 3-COOH AKR1C3 inhibitors.

Structure-activity relationship Binding mode AKR1C selectivity

Methoxy Substituent Impact on Physicochemical Profile and Drug-Likeness: 2-OCH₃ vs. Unsubstituted vs. 6-OCH₃ Isoquinoline Analogs

The presence of a 2-methoxy substituent on the benzoic acid ring distinguishes the target compound from simpler analogs such as 3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid (no methoxy; MW 317.36, CAS 326866-55-1). This methoxy group contributes to increased molecular weight (347.39 vs. 317.36) and increased hydrogen-bond acceptor count (6 vs. 5), while maintaining a single hydrogen-bond donor (carboxylic acid OH) . In a related isoquinoline series, the 6-methoxy-substituted analog 3-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]benzoic acid demonstrated an IC₅₀ of 390 nM against AKR1C3 in a cell-based assay (HCT 116), compared to 13 nM for the unsubstituted dihydroisoquinoline parent compound [1]. While the position of methoxy substitution differs (2-OCH₃ on benzoic acid in the target compound vs. 6-OCH₃ on the isoquinoline core in the comparator), this methoxy-induced potency shift illustrates the sensitivity of biological activity to substituent placement and supports the hypothesis that the 2-methoxy group of the target compound will modulate target engagement relative to non-methoxylated analogs.

Physicochemical properties ADME prediction Solubility

Physicochemical Property Comparison: LogP, tPSA, and Drug-Likeness Parameters vs. Closest Structural Analogs

The ZINC database provides calculated physicochemical parameters for the target compound: molecular weight 347.39, calculated logP 2.27, tPSA 95 Ų, 1 hydrogen-bond donor, 5 hydrogen-bond acceptors, and 7 rotatable bonds [1]. By comparison, the non-methoxylated analog 3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid (MW 317.36) has a lower molecular weight and different hydrogen-bonding capacity . The target compound's logP of 2.27 is moderately lower than many kinase inhibitors (typically logP 3–5) and aligns with the reported optimal lipophilicity range (logP 1–3) for achieving a balance between potency and favorable ADME properties in the AKR1C3 inhibitor class [2]. Its tPSA of 95 Ų falls within the typically acceptable range (<140 Ų) for oral bioavailability per the Veber criteria. These properties position the target compound as a compound with favorable drug-like characteristics for further optimization.

Calculated logP Topological polar surface area Lipinski Rule of Five

Research and Industrial Application Scenarios for 5-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid (CAS 170287-76-0)


Scaffold-Hopping Probe for Aldo-Keto Reductase (AKR) Target Class Selectivity Profiling

The target compound offers a dihydroquinoline core distinct from the extensively studied dihydroisoquinoline-based AKR1C3 inhibitors. As demonstrated by Jamieson et al. (2012), the dihydroisoquinoline scaffold achieves >1500-fold AKR1C3/AKR1C2 selectivity [1]. The target compound can serve as a scaffold-hopping probe to evaluate whether the dihydroquinoline core, combined with 5-COOH and 2-OCH₃ substitution, yields an orthogonal selectivity fingerprint across the AKR1C isoform panel (AKR1C1–C4). This approach is supported by 3D-QSAR modeling on the dihydroisoquinoline series, which highlights the critical role of SP1 pocket geometry in isoform discrimination [2].

Negative Control or Counterscreen Compound for AKR1C3 High-Throughput Screening Campaigns

Given that the target compound lacks the validated 3-COOH pharmacophore essential for nanomolar AKR1C3 inhibition [1], it may serve as a structurally matched negative control in screening cascades where the dihydroisoquinoline 3-COOH scaffold (e.g., AKR1C3-IN-1, IC₅₀ = 13 nM) is used as a positive control. This paired testing strategy enables discrimination of true target engagement from assay-related artifacts while maintaining close chemical similarity to the active chemotype.

Microtubule-Destabilizing Agent SAR Expansion and Para-vs-Meta Carboxylic Acid Comparison

Field et al. (2019) established that dihydroquinoline sulfonamides exhibit microtubule-destabilizing activity, with the para-carboxylic acid analog showing inferior antiproliferative potency relative to the para-amide derivative [3]. The target compound, bearing a 5-carboxylic acid (meta-relationship in this substitution pattern), provides a structural variant for systematic exploration of carboxylic acid positional effects on microtubule dynamics and P-glycoprotein susceptibility. Unlike the para-amide series, the target compound's distinct substitution pattern may yield a different resistance profile, warranting comparative evaluation in multidrug-resistant cell lines.

Physicochemical Reference Standard for Sulfonamide-Containing Fragment Library Design

With a calculated logP of 2.27, tPSA of 95 Ų, molecular weight of 347.39, and a single hydrogen-bond donor [4], the target compound occupies a favorable region of drug-like chemical space and can serve as a reference standard for evaluating the physicochemical properties of newly synthesized N-sulfonyl tetrahydroquinoline derivatives. Its moderate lipophilicity and balanced hydrogen-bonding profile make it suitable as a calibration compound for chromatographic logP determination methods and solubility assays in fragment-based drug discovery workflows.

Quote Request

Request a Quote for 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.